(3,4-Dimethoxyphenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone
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Overview
Description
(3,4-Dimethoxyphenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone is a complex organic compound with a unique structure that combines a benzofuran core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.
Introduction of the Morpholin-4-ylmethyl Group: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced to the benzofuran core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(3,4-Dimethoxyphenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-4-ylmethyl)-1-benzofuran-3-yl]methanone
- (3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-4-ylmethyl)-1-benzofuran-3-yl]methanone
Uniqueness
(3,4-Dimethoxyphenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone is unique due to the presence of the morpholin-4-ylmethyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C22H23NO6 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C22H23NO6/c1-26-18-5-3-14(11-20(18)27-2)22(25)16-13-29-19-6-4-17(24)15(21(16)19)12-23-7-9-28-10-8-23/h3-6,11,13,24H,7-10,12H2,1-2H3 |
InChI Key |
RQTOJJSHUCBKQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCOCC4)OC |
Origin of Product |
United States |
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